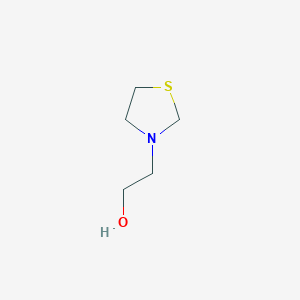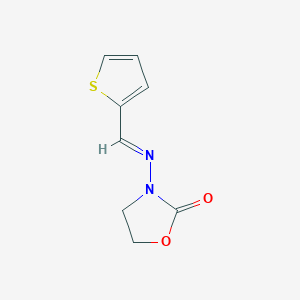
3-(Thenylideneamino)-2-oxazolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one: is a heterocyclic compound that features both an oxazolidinone ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxazolidinone derivatives involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.
Multicomponent Reactions: Another approach involves the use of multicomponent reactions, such as the Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form oxazolidinone derivatives.
Industrial Production Methods: Industrial production methods for oxazolidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxazolidinone derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the oxazolidinone ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: 3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: In medicinal chemistry, oxazolidinone derivatives are of particular interest due to their potential antibacterial properties. Compounds like linezolid, which contain the oxazolidinone ring, have been shown to be effective against resistant bacterial strains .
Industry: In the industrial sector, oxazolidinone derivatives are used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of 3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one involves its interaction with specific molecular targets. For example, in antibacterial applications, oxazolidinone derivatives inhibit protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparaison Avec Des Composés Similaires
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness: 3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
34489-28-6 |
|---|---|
Formule moléculaire |
C8H8N2O2S |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+ |
Clé InChI |
ZSXOGKVIBJQFQH-RMKNXTFCSA-N |
SMILES isomérique |
C1COC(=O)N1/N=C/C2=CC=CS2 |
SMILES canonique |
C1COC(=O)N1N=CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
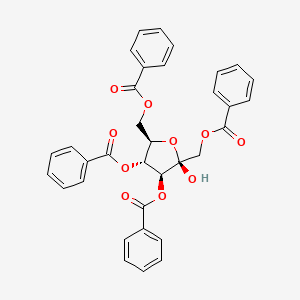
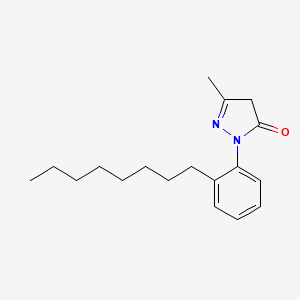

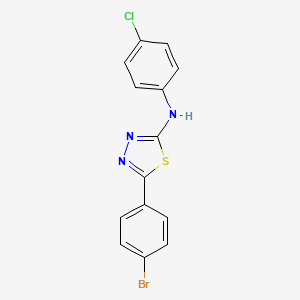
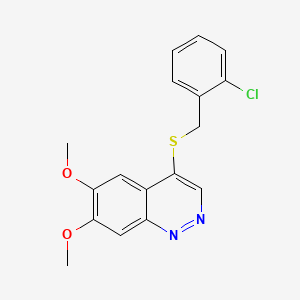
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)


![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)
